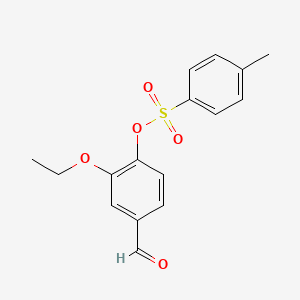
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C17H16O4 . It has a molecular weight of 284.31 . The IUPAC name for this compound is 2-ethoxy-4-formylphenyl 4-methylbenzoate .
Molecular Structure Analysis
The SMILES string representation of this compound isCCOc1cc(C=O)ccc1OC(=O)c2ccc(C)cc2 . This provides a way to represent the structure of the compound in a text format. Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 103-104 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Supramolecular Architecture
2-Ethoxy-4-formylphenyl 4-methylbenzenesulfonate has been studied in the context of supramolecular architectures. A comparative investigation of hydrogen-bond, halogen-bond, and π-π interactions in solid-state structures of related compounds, including 2- and 4-formylphenyl arylsulfonates, revealed their potential in designing supramolecular structures with specific topologies. The operational role of noncovalent interactions in these architectures was emphasized, with particular attention to halogen-bonding interactions and their stabilizing nature, as confirmed by density functional theory (DFT) calculations (Andleeb et al., 2018).
Electrochemical Applications
In the field of electrochemistry, derivatives of this compound have been synthesized and explored for their inhibitory action on the corrosion of metals in acidic mediums. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy indicated that these compounds have significant inhibitory properties for metal corrosion, potentially making them useful as corrosion inhibitors (Ehsani et al., 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A novel compound was synthesized, and its structure was determined through various spectroscopic methods. The compound demonstrated potential antimicrobial effects, indicating its possible use in developing new antimicrobial agents (Murugavel et al., 2017).
Nanotechnology
In nanotechnology, a PEGylated poly(diselenide-phosphate) nanogel incorporating 4-methylbenzenesulfonate side groups was designed and prepared, exhibiting biocompatibility and biodegradability. This nanogel showed potential in cancer therapy due to its efficient endocytosis by tumor cells and inhibition of cancer cell proliferation, highlighting its use in drug delivery systems (Li et al., 2015).
Material Science
In material science, the physico-chemical properties of molecules like this compound and their constituents have been investigated, specifically focusing on their application in liquid crystal technology. Studies have explored their electronic structure, thermodynamic properties, and spectral analysis, providing insights into the molecular properties that influence their behavior in various applications (Tiwari et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-3-20-16-10-13(11-17)6-9-15(16)21-22(18,19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMBDXSPYEWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

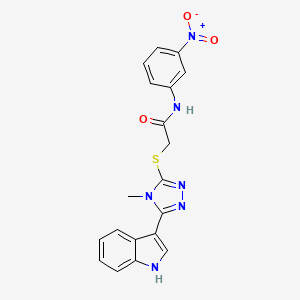
![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2899037.png)
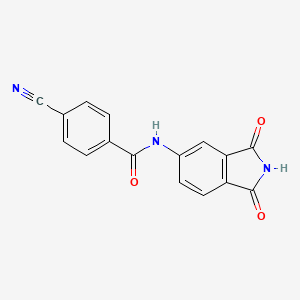
![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
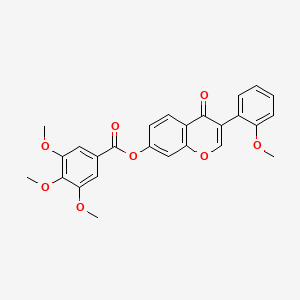
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899043.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
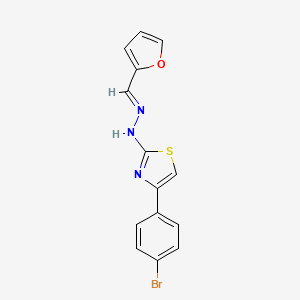
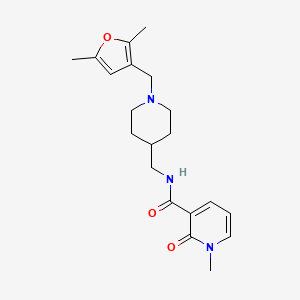
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
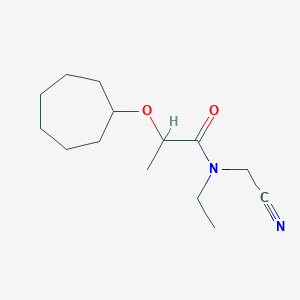
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)